molecular formula C22H23N3O2S B12392970 iNOS inhibitor-10

iNOS inhibitor-10

Cat. No.: B12392970
M. Wt: 393.5 g/mol
InChI Key: APXSFESQCMJVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iNOS inhibitor-10 is a compound that selectively inhibits inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. This compound has garnered significant interest due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as its role in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iNOS inhibitor-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may involve the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: iNOS inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N'-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenecarboximidamide

InChI

InChI=1S/C22H23N3O2S/c1-17-10-12-21(13-11-17)28(26,27)25-16-19-7-5-6-18(14-19)15-24-22(23)20-8-3-2-4-9-20/h2-14,25H,15-16H2,1H3,(H2,23,24)

InChI Key

APXSFESQCMJVLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CN=C(C3=CC=CC=C3)N

Origin of Product

United States

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